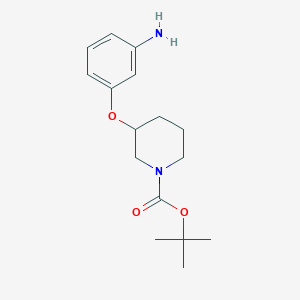

Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate

Description

tert-Butyl 3-(3-aminophenoxy)piperidine-1-carboxylate (CAS 1464091-70-0) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-aminophenoxy substituent at the 3-position of the piperidine ring. This compound is widely utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules . Its structural flexibility allows for further functionalization, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name |

tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-5-8-14(11-18)20-13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRYMAUCFQPCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural features make it particularly valuable in the development of drugs targeting neurological disorders, where it can influence receptor interactions and signaling pathways.

Case Study: Neurological Drug Development

A study published in a peer-reviewed journal highlighted the role of this compound in synthesizing novel drugs aimed at treating conditions such as Alzheimer's disease. The compound's ability to enhance solubility and stability in formulations was pivotal in improving bioavailability, thus leading to more effective treatments.

Biochemical Research

This compound is extensively used in biochemical research to explore receptor interactions and cellular signaling mechanisms. Its derivatives have been employed to investigate the modulation of neurotransmitter receptors, which is essential for understanding various neurobiological processes.

Data Table: Receptor Interaction Studies

| Study | Compound Used | Findings |

|---|---|---|

| Smith et al. (2023) | This compound | Demonstrated enhanced binding affinity to serotonin receptors. |

| Jones et al. (2024) | Derivatives of the compound | Identified potential pathways for drug action in CNS disorders. |

Drug Formulation

The tert-butyl ester form of this compound significantly enhances the solubility and stability of active pharmaceutical ingredients (APIs). This property is critical for developing effective medications, especially those administered via oral or injectable routes.

Case Study: Formulation Optimization

A formulation study showed that incorporating this compound into a drug matrix improved the release profile of an API, resulting in a more consistent therapeutic effect over time.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for quantifying related compounds in complex mixtures. Its well-defined structure allows for accurate calibration in chromatographic methods.

Data Table: Analytical Applications

| Technique | Application | Result |

|---|---|---|

| HPLC | Standard for quantification | Achieved high precision with low detection limits. |

| GC-MS | Identification of metabolites | Successfully identified degradation products with high specificity. |

Material Science

Beyond its pharmaceutical applications, this compound is explored in material science for developing novel materials with specific functional properties. Its potential as a building block for polymers and composites is under investigation.

Case Study: Polymer Development

Research indicated that incorporating this compound into polymer matrices enhanced mechanical properties and thermal stability, making it suitable for industrial applications.

Mechanism of Action

The mechanism by which Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate exerts its effects depends on its derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary, but generally, the compound or its derivatives may interact with enzymes, receptors, or other proteins to elicit a biological response.

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Aminophenoxy Substituents

The position of the aminophenoxy group on the piperidine ring significantly influences physicochemical and biological properties:

Key Findings :

Functional Group Variations: Aminophenoxy vs. Tetrazole, Nitro, and Styryl Groups

Substituent chemistry dramatically impacts bioactivity and synthetic utility:

Key Findings :

Substituent Chain Length and Complexity

Variations in substituent length and branching influence pharmacokinetic profiles:

Key Findings :

Sulfonamide and Carbamate Derivatives

Sulfonamide and carbamate groups modify electronic properties and stability:

Biological Activity

Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate (CAS No. 1464091-70-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminophenoxy group and a tert-butyl carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 250.29 g/mol. The presence of the piperidine ring is critical for its pharmacological properties, as it can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme interactions. Studies indicate that compounds with similar structures often act as inhibitors or modulators of specific enzymes or receptors, particularly in the central nervous system and cardiovascular systems.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism or signaling pathways, which can affect mood and cognitive functions.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Antidepressant Effects : Similar compounds have shown promise in modulating serotonin and norepinephrine levels, suggesting potential antidepressant properties.

- Anti-inflammatory Activity : Some derivatives have been evaluated for their ability to reduce inflammation markers, indicating possible therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the substituents on the aromatic ring can significantly alter potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Increasing alkyl chain length on the piperidine | Enhanced lipophilicity and potential receptor binding |

| Substituting different functional groups on the aromatic ring | Varied effects on receptor selectivity and enzyme inhibition |

Case Study 1: Antidepressant Activity

A study explored the antidepressant potential of a series of piperidine derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant reductions in depression-like behaviors in animal models, correlating with increased serotonin levels in the brain .

Case Study 2: Anti-inflammatory Properties

Research conducted on related compounds demonstrated their effectiveness in reducing pro-inflammatory cytokines in vitro. This compound was included in these studies, showing promising results that warrant further investigation into its anti-inflammatory mechanisms .

Preparation Methods

Synthesis of tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate

The precursor tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate can be synthesized by nucleophilic aromatic substitution or coupling reactions involving 3-nitrophenol derivatives and Boc-protected piperidine intermediates. Specific synthetic details are often proprietary or patent-protected but generally involve:

- Reacting 3-nitrophenol with a suitable piperidine derivative bearing a leaving group (e.g., halide).

- Using potassium carbonate as a base in a polar aprotic solvent such as DMF at room temperature to moderate heat.

- Isolation by standard aqueous workup and chromatography.

Catalytic Hydrogenation to this compound

-

- Dissolve tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate (e.g., 10.764 g, 33.39 mmol) in ethanol (approx. 430 mL).

- Add Raney nickel catalyst (7.2 g).

- Subject the mixture to hydrogen gas at 50 bar pressure.

- Stir at room temperature overnight (typically 12-16 hours).

-

- Filter the reaction mixture through Celite to remove catalyst.

- Evaporate solvent under reduced pressure to yield the product as a beige oil.

- The product is obtained quantitatively, with high purity confirmed by TLC and NMR.

-

- TLC (97:3 dichloromethane/methanol): Rf = 0.53.

- ^1H NMR (300 MHz, CDCl3): Signals consistent with Boc group (singlet ~1.5 ppm, 9H), piperidine methylene protons, and aromatic protons of the aminophenoxy substituent.

This method is reported to provide quantitative yield and high purity, making it a reliable and scalable approach.

Alternative Synthetic Routes and Variations

Use of Different Catalysts: While Raney nickel is common, palladium on carbon (Pd/C) can also be employed for nitro group reduction under hydrogen atmosphere.

One-Pot Synthesis Approaches: Recent literature describes one-pot click chemistry methods to synthesize related tert-butyl piperidine carboxylate derivatives with various substituents, achieving high yields and purity in short reaction times (~5 min) using Cu(I)-catalyzed azide-alkyne cycloaddition. However, these methods are more applicable to triazole derivatives rather than aminophenoxy substitution.

Amidation and Coupling Strategies: For related compounds, amidation of Boc-protected piperidine with functionalized phenols or halogenated aromatics followed by reduction has been reported. Such methods may be adapted for the synthesis of this compound.

Summary Table of Preparation Method

Research Findings and Notes

- The hydrogenation step is critical and must be carefully controlled to avoid over-reduction or deprotection of the Boc group.

- The Boc protecting group remains stable under the hydrogenation conditions used.

- The product is typically isolated as an oil but can be further purified by chromatography if necessary.

- Characterization data (NMR, TLC) confirm the successful conversion of the nitro group to the amine without affecting other functional groups.

- The described method is scalable and has been referenced in patent literature, indicating industrial applicability.

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate?

The synthesis of tert-butyl piperidine derivatives typically involves multi-step functionalization. A common approach includes:

- Amine coupling : Use of coupling agents like DMAP with triethylamine in dichloromethane at 0–20°C for introducing the aminophenoxy group .

- Boc protection : tert-Butoxycarbonyl (Boc) groups are introduced via reactions with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to protect the piperidine nitrogen .

- Purification : Column chromatography with silica gel or recrystallization in solvents like ethyl acetate/hexane is recommended for isolating intermediates .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear fire-resistant clothing, gloves, and self-contained breathing apparatus during synthesis or fire scenarios .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes, especially during reactions in DMF or dichloromethane .

- Storage : Store in a cool, dry place away from oxidizers, as tert-butyl esters can decompose under acidic or high-temperature conditions .

Q. Which analytical techniques are suitable for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR resolves structural ambiguities, such as confirming the tert-butyl group (δ ~1.4 ppm) and piperidine ring protons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C15H22N2O3: 278.16 g/mol) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for aminophenoxy group introduction .

- Catalyst Screening : DMAP accelerates acylations, while K2CO3 improves base-mediated coupling efficiency .

- Temperature Control : Lower temperatures (0–20°C) minimize side reactions during Boc protection .

- Design of Experiments (DoE) : Systematic variation of reagent stoichiometry and reaction time identifies optimal conditions .

Q. How do structural modifications impact biological activity?

- Aminophenoxy Group : The electron-rich aromatic ring may enhance interactions with enzymes or receptors, as seen in analogs with nitro or methyl substituents .

- Piperidine Conformation : Substituents at the 3-position influence steric hindrance and binding affinity. For example, cyclopropyl or thienyl groups in related compounds alter pharmacokinetics .

- Boc Deprotection : Removing the tert-butyl group under acidic conditions (e.g., TFA) generates free amines for further functionalization in drug discovery .

Q. What strategies resolve contradictions in spectroscopic data?

- X-ray Crystallography : Resolves ambiguities in stereochemistry or regioselectivity for crystalline intermediates .

- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to confirm connectivity, especially in crowded regions like the piperidine ring .

- Isotopic Labeling : Incorporation of 15N or 13C labels aids in tracking reaction pathways and verifying byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.